N-(4-chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine-1(2H)-carboxamide
Description
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N5O3/c18-13-4-3-11(10-14(13)26(28)29)23-16(27)25-8-6-24(7-9-25)15-12(17(19,20)21)2-1-5-22-15/h1-5,10H,6-9H2,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIRHPSKFBNQDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine-1(2H)-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The compound features a tetrahydropyrazine core substituted with a chloro-nitrophenyl moiety and a trifluoromethyl-pyridine group . Its molecular formula is with a molecular weight of 480.29 g/mol. The presence of these functional groups contributes to its reactivity and biological activity .
Research indicates that compounds similar to this compound may inhibit bacterial growth by targeting 4'-phosphopantetheinyl transferases (PPTases) , which are crucial for bacterial viability . The tetrahydropyrazine structure allows for various chemical transformations, potentially leading to derivatives with enhanced biological activities.
Antimicrobial Properties
Compounds within the same class as N-(4-chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine have demonstrated significant antimicrobial and antifungal properties . For instance, derivatives of tetrahydropyrazines have been shown to act as inhibitors of bacterial enzymes, suggesting their potential in treating infections .
Interaction Studies
Interaction studies reveal that this compound may effectively bind with biological targets such as enzymes and receptors. Understanding these interactions is crucial for elucidating the mechanism of action and guiding further modifications to improve efficacy .
Comparative Analysis of Similar Compounds
The following table summarizes several compounds structurally related to N-(4-chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide | Tetrahydropyrazine core, tertiary butyl group | Antimicrobial |
| 5-Chloro-6-{(3R)-3-methyl-4-[6-(trifluoromethyl)-4-(3,4,5-trifluorophenyl)-1H-benzimidazol-2-yl]piperazin-1-yl}pyridin-3-yl)methanol | Piperazine derivative | Antitumor |
| 4-Methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | Contains oxadiazole and thiadiazole | Antimicrobial |
These compounds illustrate the diversity within this chemical class while highlighting the unique features of N-(4-chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine and its potential biological profile enhancements due to specific halogen substitutions and carbothioamide functionality .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(4-chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine-1(2H)-carboxamide exhibit notable antimicrobial properties . Specifically, derivatives of tetrahydropyrazines have been shown to inhibit bacterial growth by targeting essential enzymes like phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability and virulence .
Case Study: Inhibition of Bacterial Enzymes
A study highlighted the effectiveness of tetrahydropyrazine derivatives in inhibiting PPTases, suggesting that this compound may function similarly, warranting further investigation into its mechanism of action.
Potential Antitumor Applications
The compound's structural analogs have demonstrated antitumor activity , particularly through interactions with cellular pathways involved in cancer progression. For instance, certain piperazine derivatives have been linked to inhibiting tumor cell proliferation .
Comparative Analysis of Antitumor Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide | Tetrahydropyrazine core, tertiary butyl group | Antimicrobial |
| 5-Chloro-6-{(3R)-3-methyl-4-[6-(trifluoromethyl)-4-(3,4,5-trifluorophenyl)-1H-benzimidazol-2-yl]piperazin-1-yl}pyridin-3-yl)methanol | Piperazine derivative | Antitumor |
Interaction with Biological Targets
Understanding the interaction of this compound with biological targets is crucial for elucidating its potential therapeutic roles. Studies suggest that the compound may effectively bind to enzymes and receptors involved in metabolic processes .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step organic synthesis techniques, which allow for the creation of various derivatives with potentially enhanced biological activities.
Synthetic Pathways
Common methods include:
- Nucleophilic substitution reactions
- Cyclization techniques
These methods require precise control over reaction conditions to optimize yield and purity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several carboxamide derivatives reported in the evidence. Key comparisons are summarized below:
Structural and Pharmacological Comparisons
Substituent Effects on Activity
- Nitro vs.
- Trifluoromethyl positioning : The 3-(trifluoromethyl)pyridin-2-yl group in the target compound mirrors substituents in ’s piperazine-carboxamide, suggesting shared resistance to enzymatic degradation.
- Core ring saturation : Tetrahydropyrazine (partially saturated) vs. piperazine (fully saturated) may influence conformational flexibility and receptor interactions.
Physicochemical Properties
Q & A
Basic: What are the optimal synthetic routes for N-(4-chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine-1(2H)-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the pyridine and tetrahydropyrazine cores. Key steps include:
- Core Formation : Coupling 3-(trifluoromethyl)pyridine-2-carboxylic acid derivatives with tetrahydropyrazine intermediates via carboxamide bond formation using coupling agents like HBTU or EDC·HCl (as seen in analogous syntheses) .
- Nitrophenyl Integration : Introducing the 4-chloro-3-nitrophenyl group via nucleophilic substitution or Buchwald-Hartwig amination under Pd catalysis, requiring inert conditions (e.g., THF or DMF, 60–80°C) .
- Purification : Use silica gel chromatography (hexanes/EtOAC with 0.25% Et3N) to isolate intermediates, followed by recrystallization for final purity .
Basic: How can researchers characterize the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the 3D conformation of the tetrahydropyrazine ring and substituent orientation (e.g., as demonstrated for N-(4-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide, R-factor = 0.058) .
- NMR Spectroscopy : Analyze , , and NMR to confirm regiochemistry (e.g., distinguishing nitro and trifluoromethyl group positions) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 496.99 for a related carboxamide) .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- TRPV1 Receptor Binding : Use fluorescent calcium flux assays in HEK293 cells expressing TRPV1 to evaluate antagonist activity (e.g., BCTC, a structural analog, showed IC50 = 35 nM) .
- Enzyme Inhibition : Screen against kinases or phosphatases using ADP-Glo™ or malachite green assays, given the pyridine-carboxamide scaffold’s prevalence in kinase inhibitors .
- Cytotoxicity : Employ MTT assays in primary human fibroblasts to assess off-target effects .
Advanced: How can structure-activity relationships (SAR) be explored for the trifluoromethyl and nitro groups?
Methodological Answer:
- Trifluoromethyl Modifications : Synthesize analogs replacing -CF3 with -CH3, -Cl, or -CN to assess impacts on lipophilicity (logP) and metabolic stability (e.g., liver microsome assays). The -CF3 group enhances metabolic resistance by reducing oxidative degradation .
- Nitro Group Positioning : Compare 3-nitro vs. 4-nitro isomers using molecular docking (e.g., AutoDock Vina) to identify steric/electronic effects on target binding .
- Data Analysis : Use Free-Wilson or Hansch analysis to quantify contributions of substituents to bioactivity .
Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to identify bioavailability limitations (e.g., rapid hepatic clearance due to nitro group reduction) .
- Metabolite Identification : Incubate the compound with liver microsomes and use HR-MS/MS to detect metabolites (e.g., nitro-to-amine conversion) that may alter activity .
- Species-Specific Differences : Test in murine vs. humanized TRPV1 models to account for receptor heterogeneity, as seen in VR1 knockout mice studies .
Advanced: What strategies optimize enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Resolution : Use preparative HPLC with cellulose-based columns (e.g., Chiralpak IA) to separate diastereomers .
- Asymmetric Catalysis : Employ Pd-catalyzed C–N coupling with Josiphos ligands to favor desired enantiomers (e.g., >90% ee achieved in piperazine derivatives) .
- Crystallization-Induced Diastereomer Transformation : Add chiral resolving agents (e.g., L-tartaric acid) to enrich one enantiomer .
Advanced: How to validate target engagement in complex biological systems?
Methodological Answer:
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound, followed by UV irradiation and pull-down assays to identify bound proteins .
- Thermal Shift Assays : Monitor target protein melting temperature (Tm) shifts via differential scanning fluorimetry (DSF) upon compound binding .
- In Vivo Imaging : Use -labeled analogs for PET imaging in rodent models to track biodistribution and target occupancy .
Advanced: What in vivo models are appropriate for studying neuropathic pain modulation?
Methodological Answer:
- Chronic Constriction Injury (CCI) Model : Assess mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test) in rats, comparing wild-type and TRPV1-knockout cohorts .
- Dose Optimization : Administer compound intraperitoneally (1–10 mg/kg) and measure plasma half-life to align dosing intervals with pharmacokinetic profiles .
- Histopathology : Evaluate spinal cord microgliosis via Iba1 immunohistochemistry to confirm anti-inflammatory effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
